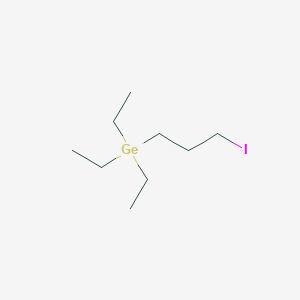
Triethyl(3-iodopropyl)germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl(3-iodopropyl)germane is an organogermanium compound with the chemical formula C9H21GeI
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(3-iodopropyl)germane typically involves the reaction of triethylgermanium chloride with 3-iodopropyl magnesium bromide in a Grignard reaction. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
(C2H5)3GeCl+BrMg(CH2)3I→(C2H5)3Ge(CH2)3I+MgBrCl
Industrial Production Methods
the general principles of organogermanium compound synthesis, such as the use of Grignard reagents and the need for anhydrous conditions, are likely to be applicable .
Chemical Reactions Analysis
Types of Reactions
Triethyl(3-iodopropyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles.
Oxidation Reactions: The germanium center can be oxidized to form germanium dioxide derivatives.
Reduction Reactions: The compound can be reduced to form germane derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation: Reagents such as hydrogen peroxide or ozone can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include azido, cyano, and thiol derivatives of this compound.
Oxidation: Products include germanium dioxide derivatives.
Reduction: Products include germane derivatives
Scientific Research Applications
Triethyl(3-iodopropyl)germane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activities, including antitumor properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in material sciences for the development of new materials with unique properties
Mechanism of Action
The mechanism of action of Triethyl(3-iodopropyl)germane involves its ability to participate in various chemical reactions due to the presence of the reactive iodine atom and the germanium center.
Comparison with Similar Compounds
Similar Compounds
- Triethylgermane
- Triethyl(3-chloropropyl)germane
- Triethyl(3-bromopropyl)germane
Comparison
Triethyl(3-iodopropyl)germane is unique due to the presence of the iodine atom, which makes it more reactive in substitution reactions compared to its chloro and bromo analogs. This increased reactivity can be advantageous in synthetic applications where a higher reactivity is desired .
Properties
IUPAC Name |
triethyl(3-iodopropyl)germane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21GeI/c1-4-10(5-2,6-3)8-7-9-11/h4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CADCHOZQQYLAQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Ge](CC)(CC)CCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21GeI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30837088 |
Source


|
| Record name | Triethyl(3-iodopropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30837088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827032-64-4 |
Source


|
| Record name | Triethyl(3-iodopropyl)germane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30837088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
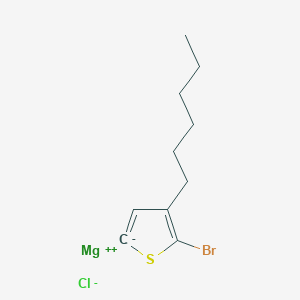
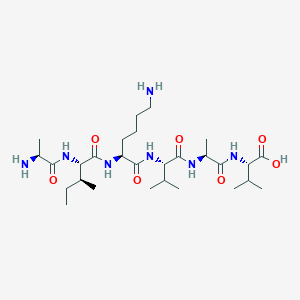
![4-[Fluoro(diphenyl)silyl]-1-methylpiperidine](/img/structure/B12540943.png)
![Quinoline, 2-[(4-methyl-1-piperazinyl)methyl]-6-nitro-](/img/structure/B12540950.png)
![[8-Propyl-6-(pyridin-3-yl)[1,2,4]triazolo[4,3-a]pyrazin-3-yl]acetic acid](/img/structure/B12540954.png)
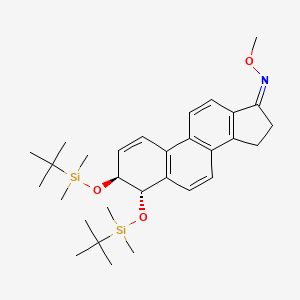
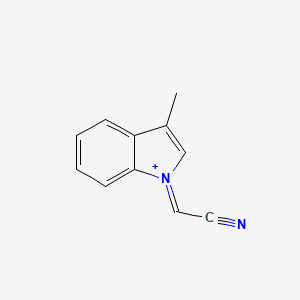
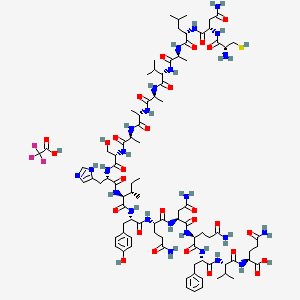
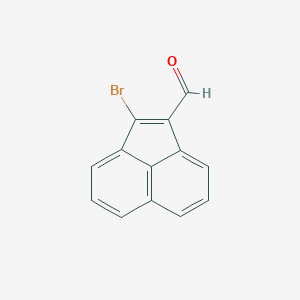
![Propanoic acid, 3-[bis(ethylthio)phosphinothioyl]-, phenyl ester](/img/structure/B12541003.png)
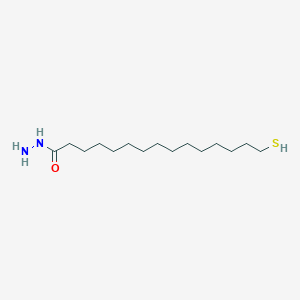
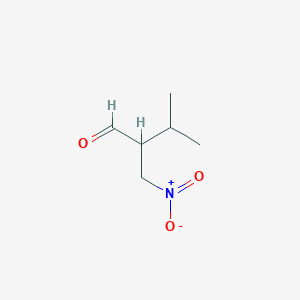
![Ethyl 2-[(2-fluorophenyl)methylidene]butanoate](/img/structure/B12541026.png)
![(Cyclohex-1-en-1-yl)[3-(trifluoromethoxy)phenyl]methanone](/img/structure/B12541032.png)
